molecular formula C18H18O4 B13750907 (2.2)-Paracyclophane-2,5-dione, 2',5'-dimethoxy- CAS No. 55122-59-3

(2.2)-Paracyclophane-2,5-dione, 2',5'-dimethoxy-

Cat. No.: B13750907
CAS No.: 55122-59-3
M. Wt: 298.3 g/mol
InChI Key: FUDSQXITOKBNCG-UHFFFAOYSA-N
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Description

(2.2)-Paracyclophane-2,5-dione, 2’,5’-dimethoxy- is a complex organic compound known for its unique structural properties and potential applications in various fields of science. This compound is characterized by a paracyclophane core with two methoxy groups and two ketone functionalities, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2.2)-Paracyclophane-2,5-dione, 2’,5’-dimethoxy- typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the preparation of a Grignard reagent from 1,4-dihalo-2,5-dialkoxy benzene, followed by a series of reactions including carbon chain extension, hydrolysis, and purification . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactors to handle highly reactive intermediates such as organolithium and organomagnesium species . These methods allow for better control over reaction conditions and scalability, making the production process more efficient and safer.

Chemical Reactions Analysis

Types of Reactions

(2.2)-Paracyclophane-2,5-dione, 2’,5’-dimethoxy- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

(2.2)-Paracyclophane-2,5-dione, 2’,5’-dimethoxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2.2)-Paracyclophane-2,5-dione, 2’,5’-dimethoxy- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, influencing their activity and leading to various biological effects. For example, it may act on dopamine transporters or other neurotransmitter systems, affecting neuronal signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2.2)-Paracyclophane-2,5-dione, 2’,5’-dimethoxy- stands out due to its paracyclophane core, which imparts unique chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its diverse range of applications.

Properties

CAS No.

55122-59-3

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

11,13-dimethoxytricyclo[8.2.2.24,7]hexadeca-1(12),4(16),6,10,13-pentaene-5,15-dione

InChI

InChI=1S/C18H18O4/c1-21-17-9-14-6-4-12-8-15(19)11(7-16(12)20)3-5-13(17)10-18(14)22-2/h7-10H,3-6H2,1-2H3

InChI Key

FUDSQXITOKBNCG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1CCC3=CC(=O)C(=CC3=O)CC2)OC

Origin of Product

United States

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